Desmethylimipramine (DMI), a metabolite of imipramine, is a compound with a range of pharmacological effects and applications. Despite its structural similarity to other tricyclic antidepressants, DMI exhibits unique properties that distinguish it from its parent compound and other drugs in its class. The following analysis will delve into the mechanism of action of DMI and its various applications in different fields, drawing on the findings from multiple research studies.
Desmethylraclopride is derived from raclopride, which itself is an antagonist of dopamine D2 receptors. The synthesis of desmethylraclopride typically involves the O-demethylation of raclopride, leading to its designation as a demethylated derivative. Its chemical structure includes a benzamide core, making it part of the class of compounds that interact with the central nervous system, particularly influencing dopaminergic pathways.
The synthesis of desmethylraclopride can be achieved through several methods, with one common approach being the O-demethylation of raclopride. A detailed synthesis route involves:
This synthetic pathway allows for the production of desmethylraclopride in sufficient yields for further applications in radiolabeling.
The molecular structure of desmethylraclopride can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its binding affinity to dopamine D2 receptors, influencing its pharmacological properties.
Desmethylraclopride participates in various chemical reactions, primarily related to its role as a precursor for radiolabeled compounds:
These reactions are critical for producing radiopharmaceuticals that are used in clinical imaging.
Desmethylraclopride acts primarily as a dopamine D2 receptor antagonist. Its mechanism can be summarized as follows:
Desmethylraclopride exhibits several notable physical and chemical properties:
These properties are essential for handling and formulating the compound for research and clinical applications.
Desmethylraclopride has several important scientific applications:
Desmethylraclopride (chemical name: (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide) is a pivotal precursor compound with the molecular formula C₁₄H₁₈Cl₂N₂O₃ and a molecular weight of 347.24 g/mol [1] [6]. Structurally, it features a benzamide core substituted with two chlorine atoms at positions 3 and 5, two hydroxyl groups at positions 2 and 6, and a methoxy group absent at position 6 (distinguishing it from Raclopride). The molecule incorporates an ethylpyrrolidinylmethyl side chain linked to the benzamide nitrogen, which exhibits stereospecificity due to the chiral center at the pyrrolidine C2 position. The (S)-enantiomer is pharmacologically active, as confirmed by its selective binding to dopamine receptors [4] [6].
Crystallographic analyses reveal that the hydroxyl groups participate in intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen, stabilizing a planar conformation critical for receptor engagement. The trifluoromethanesulfonate (triflate) salt form (C₁₄H₁₈Cl₂N₂O₃·CHF₃O₃S; molecular weight 483.29 g/mol) is commonly employed in radiolabeling due to enhanced solubility and reactivity [6]. Nuclear magnetic resonance spectroscopy confirms regiochemistry, with characteristic peaks at 6.8–7.2 ppm (aromatic H), 3.4–3.6 ppm (pyrrolidine CH₂), and 1.2–1.4 ppm (ethyl CH₃) [6].
Table 1: Atomic Composition of Desmethylraclopride
Element | Count | Bond Type | Role |
---|---|---|---|
Carbon | 14 | Aromatic/Aliphatic | Benzamide core; Pyrrolidine ring |
Hydrogen | 18 | Covalent | Substituent saturation |
Chlorine | 2 | Halogen | Electron withdrawal |
Nitrogen | 2 | Amide/Pyrrolidine | Dopamine receptor binding |
Oxygen | 3 | Hydroxyl/Amide | Hydrogen bonding |
Desmethylraclopride exhibits high selectivity for dopamine D₂ and D₃ receptor subtypes, acting as a competitive antagonist. Its binding affinity (Kᵢ) for D₂ receptors ranges from 1.8 to 3.5 nM, while affinity for D₁ and D₄ receptors is markedly lower (Kᵢ = 18,000 nM and 2,400 nM, respectively) [4] [7]. This selectivity arises from specific structural interactions:
Comparative studies with the methylated derivative Raclopride demonstrate that N-desmethylation reduces D₂ binding affinity by 8-fold due to decreased electron density at the amide nitrogen. However, this modification is exploited in radiotracer synthesis, as the demethylated site serves as a chemoselective handle for carbon-11 methylation [2] [8]. Agonist radiotracers like [¹¹C]-(+)-PHNO show distinct binding profiles (preferring D₃-rich ventral striatum), whereas Desmethylraclopride-derived tracers uniformly label D₂/D₃ sites across striatal subregions [3].
Table 2: Receptor Binding Profiles of Desmethylraclopride-Derived Ligands
Radiotracer | D₂ Receptor BPₙᴰ (Striatum) | D₃ Preference | Endogenous DA Sensitivity |
---|---|---|---|
[¹¹C]Raclopride | 2.5–3.5 | Low | Moderate (ΔBPₙᴰ: −12% to −15% after amphetamine) |
[¹¹C]-(+)-PHNO | 2.8–4.2 | High (ventral striatum) | High (ΔBPₙᴰ: −16% to −21% after amphetamine) |
[¹¹C]Desmethylraclopride* | Not reported | Not applicable | Not applicable |
Note: Desmethylraclopride itself is not used as a radiotracer but as a precursor. BPₙᴰ = Binding Potential; DA = Dopamine [2] [3].
Desmethylraclopride serves as the essential precursor for synthesizing [¹¹C]Raclopride, a positron emission tomography (PET) tracer for quantifying dopamine D₂/D₃ receptor availability in vivo. The radiolabeling involves nucleophilic substitution where [¹¹C]methyl iodide or [¹¹C]methyl triflate reacts with the desmethyl compound’s amide nitrogen under alkaline conditions [2] [6] [8]. Two synthetic methodologies dominate:
Automated synthesis modules (e.g., GE TRACERlab FX C Pro) enable reproducible production. The process involves: (i) [¹¹C]CO₂ reduction to [¹¹C]CH₃I via gas-phase iodination; (ii) reaction with Desmethylraclopride; (iii) high-performance liquid chromatography purification; and (iv) formulation in saline/ethanol [8] [10]. Total synthesis time is 40 minutes from end-of-bombardment, with molar activities exceeding 50 GBq/µmol [10].
Table 3: Synthesis Parameters for [¹¹C]Raclopride Production
Parameter | Classical Method | Carbonate-Activated Method |
---|---|---|
Precursor | Desmethylraclopride triflate | Desmethylraclopride free base |
Base | Sodium hydroxide | Potassium/Cesium carbonate |
Solvent | Dimethyl sulfoxide | Dimethyl sulfoxide |
Temperature | 70°C | 85°C |
Reaction Time | 5 minutes | 10 minutes |
Radiochemical Yield | 5–25% | 40% |
Purity | >98% | >99% |
Data compiled from [6] [8] [10]
Clinical applications of [¹¹C]Raclopride include:
Notably, the choice of anesthetic (e.g., ketamine vs. halothane) during PET imaging affects [¹¹C]Raclopride binding by altering receptor affinity states and dopamine release, underscoring methodological considerations [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7